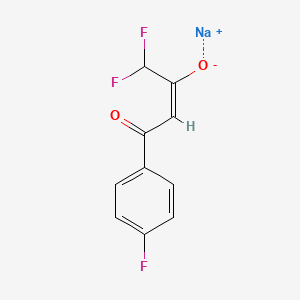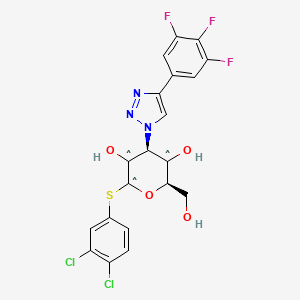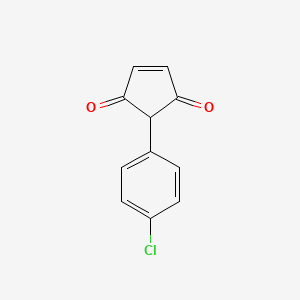
4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- is a chemical compound that features a cyclopentene ring with two ketone groups at positions 1 and 3, and a 4-chlorophenyl group attached at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- typically involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione . This reaction is highly efficient and can be carried out under mild conditions. The unsaturated derivative of 1,3-cyclopentanedione is used as a starting material .
Industrial Production Methods
While specific industrial production methods for 4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- are not widely documented, the general approach involves large-scale synthesis using similar Michael addition reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
化学反应分析
Types of Reactions
4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity . This interaction is facilitated by the Michael addition reaction, where the compound acts as an electrophile and reacts with nucleophilic thiol groups.
相似化合物的比较
Similar Compounds
4-Cyclopentene-1,3-dione: Lacks the 4-chlorophenyl group, making it less reactive in certain substitution reactions.
2-Cyclopenten-1-one: Similar structure but with only one ketone group, leading to different reactivity and applications.
1,3-Cyclopentanedione: Saturated version of the compound, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- is unique due to the presence of both the cyclopentene ring and the 4-chlorophenyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and enzyme inhibition.
属性
分子式 |
C11H7ClO2 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H7ClO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,11H |
InChI 键 |
UXMMVKJNSYISSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(=O)C=CC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


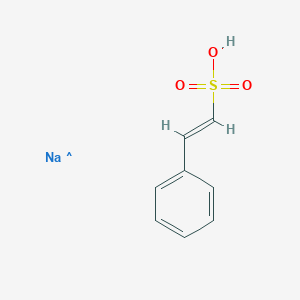
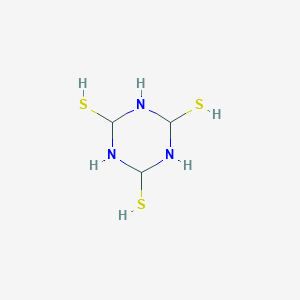
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
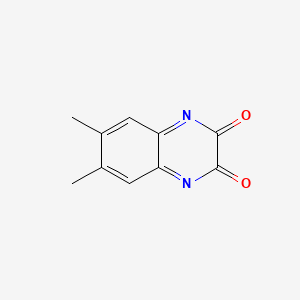
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
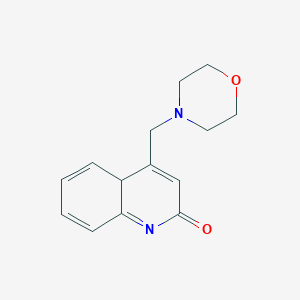
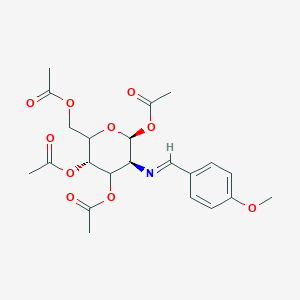
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
